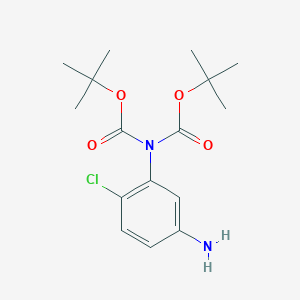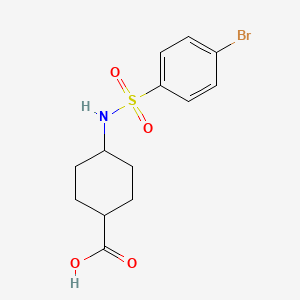![molecular formula C8H15Cl2N3 B1396815 N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride CAS No. 1332529-31-3](/img/structure/B1396815.png)
N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride
Vue d'ensemble
Description
“N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a cyclopropane ring, which is a three-membered ring, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring attached to a cyclopropane ring via a methylene (-CH2-) group. The imidazole ring also has a methyl group attached to one of its nitrogen atoms . The empirical formula of the compound is C6H13Cl2N3, and its molecular weight is 198.09 .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Its exact physical and chemical properties, such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Pharmaceutical Research
Imidazole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anti-tubercular properties . This compound could be explored for potential drug development in these areas.
Material Science
Imidazole compounds have applications in material science, particularly in nonlinear optical materials and as catalysts in synthesis processes . The subject compound may serve as a precursor or a catalyst in creating new materials with unique properties.
Sensor Technology
Due to their nitrogen-rich structure, imidazole derivatives are used in sensor technology for detecting various substances . The compound could be involved in the development of sensitive and selective sensors.
Fuel Cell Production
Imidazole derivatives are utilized in producing fuel cells due to their conductive properties . Research could focus on the efficiency and stability of fuel cells using this compound.
Denture Stomatitis Treatment
One specific application of imidazole derivatives is in treating denture stomatitis, an inflammation of the mouth’s mucous membrane . The compound might be used to create materials or coatings that prevent or treat this condition.
Biological Activity Studies
The diverse biological activities of imidazole derivatives make them valuable in studying biological processes and developing therapeutic agents . This compound could be used to investigate its interaction with biological molecules and pathways.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(5-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNVLRYKUURFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CNC2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1396735.png)











![Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate](/img/structure/B1396754.png)